Cas no 2003646-03-3 (4-{4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}pyrimidine)

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine is a heterocyclic compound featuring a fused thienopyridine core linked to a pyrimidine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its rigid, planar framework enhances binding affinity in medicinal applications, particularly in kinase inhibition and receptor modulation. The compound’s stability and synthetic versatility allow for further functionalization, enabling tailored modifications for target-specific research. Its well-defined heterocyclic architecture also supports studies in optoelectronics and catalysis. High purity and consistent performance make it suitable for advanced research applications requiring precise molecular design.
4-{4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}pyrimidine structure
2003646-03-3 structure
Product name:4-{4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}pyrimidine
CAS No:2003646-03-3
MF:C11H11N3S
MW:217.290140390396
CID:6178319
PubChem ID:165478781

4-{4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-{4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}pyrimidine
    • 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
    • EN300-1076043
    • 2003646-03-3
    • Inchi: 1S/C11H11N3S/c1-4-12-7-14-9(1)11-8-3-6-15-10(8)2-5-13-11/h1,3-4,6-7,11,13H,2,5H2
    • InChI Key: DFUPAXUECRSFDA-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1CCNC2C1C=CN=CN=1

Computed Properties

  • Exact Mass: 217.06736854g/mol
  • Monoisotopic Mass: 217.06736854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66Ų

4-{4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1076043-0.05g
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
2003646-03-3 95%
0.05g
$768.0 2023-10-28
Enamine
EN300-1076043-2.5g
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
2003646-03-3 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-1076043-10.0g
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
2003646-03-3
10g
$4236.0 2023-06-10
Enamine
EN300-1076043-0.5g
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
2003646-03-3 95%
0.5g
$877.0 2023-10-28
Enamine
EN300-1076043-5.0g
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
2003646-03-3
5g
$2858.0 2023-06-10
Enamine
EN300-1076043-1g
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
2003646-03-3 95%
1g
$914.0 2023-10-28
Enamine
EN300-1076043-10g
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
2003646-03-3 95%
10g
$3929.0 2023-10-28
Enamine
EN300-1076043-1.0g
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
2003646-03-3
1g
$986.0 2023-06-10
Enamine
EN300-1076043-0.1g
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
2003646-03-3 95%
0.1g
$804.0 2023-10-28
Enamine
EN300-1076043-0.25g
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine
2003646-03-3 95%
0.25g
$840.0 2023-10-28

Additional information on 4-{4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}pyrimidine

Introduction to 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine (CAS No. 2003646-03-3)

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine (CAS No. 2003646-03-3) is a novel heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines and thienopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for the development of new drugs targeting various diseases.

The chemical structure of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine consists of a pyrimidine ring fused with a thienopyridine moiety. This combination provides a rigid and planar structure that can interact effectively with biological targets such as enzymes, receptors, and ion channels. The thienopyridine ring is particularly noteworthy due to its ability to form stable π-stacking interactions and hydrogen bonds, which are crucial for molecular recognition and binding affinity.

Recent studies have highlighted the potential of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine in various therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.

In addition to its antiproliferative properties, 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine has also shown promise in the treatment of neurodegenerative diseases. Studies have demonstrated that this compound can protect neurons from oxidative stress and apoptosis by modulating mitochondrial function and reducing the production of reactive oxygen species (ROS). These findings suggest that it may have potential as a neuroprotective agent for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine have been extensively studied to evaluate its suitability for drug development. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life in vivo. Furthermore, it exhibits low toxicity in animal models at therapeutic doses, making it a viable candidate for clinical trials.

Clinical trials are currently underway to assess the safety and efficacy of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine in human subjects. Early results from phase I trials have been encouraging, with no significant adverse effects reported at the tested doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

The potential applications of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine extend beyond cancer and neurodegenerative diseases. Ongoing research is exploring its effects on other conditions such as inflammation and cardiovascular diseases. Preliminary data suggest that this compound may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

In conclusion, 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}pyrimidine (CAS No. 2003646-03-3) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further development into novel therapeutic agents. Continued research and clinical trials will be essential to fully realize its potential in improving human health.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd